Phthalimide, N-(o-chlorophenyl)-
Description
Contextual Significance within Phthalimide (B116566) Chemistry and Related Heterocycles
Phthalimides, characterized by an isoindoline-1,3-dione core, are a well-known class of N-heterocycles that serve as fundamental building blocks in organic transformations. rsc.org Their importance is underscored by their presence in a wide array of pharmaceuticals, natural products, agrochemicals, polymers, and dyes. rsc.org The phthalimide structure is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, which include anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. rsc.orgnih.govtpcj.org The inherent hydrophobicity of the phthalimide's chemical core (-CO-N(R)-CO-) enhances its ability to traverse biological membranes, a valuable attribute for bioactive molecules. researchgate.net
Historically, phthalimides are famously associated with the Gabriel synthesis, a long-established method for preparing primary amines where the phthalimide group acts as a masked form of ammonia. google.com Beyond this classical application, N-substituted phthalimides are indispensable for the protection of primary amines in multi-step syntheses. organic-chemistry.org The development of novel synthetic methodologies, including metal-catalyzed and metal-free systems, to create functionalized phthalimides remains an active area of research. rsc.orgnih.gov N-Arylphthalimides, in particular, have garnered significant attention, with research exploring their potential as, for example, potent inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for herbicides. researchgate.netmdpi.com
Scope and Relevance of Advanced Research on N-(o-chlorophenyl)phthalimide
Advanced research on the specific derivative, N-(o-chlorophenyl)phthalimide, centers primarily on its potential application in agrochemistry. While extensive studies detailing its synthesis and characterization are not broadly available in public literature, its relevance is highlighted by research into the herbicidal activity of halogenated N-phenyl compounds.
The synthesis of N-(o-chlorophenyl)phthalimide follows the general and well-established reaction for N-substituted phthalimides: the condensation of phthalic anhydride (B1165640) with the corresponding primary amine, in this case, 2-chloroaniline. This reaction is typically carried out at elevated temperatures, sometimes in a solvent like glacial acetic acid, which can also act as a catalyst. tpcj.orgresearchgate.net
The key research finding for this specific compound is its demonstrated herbicidal potential. Studies evaluating ketone-isobenzofuranone hybrids, a related class, have shown that an o-Cl substituted compound (identified as compound 23 in the study) was the most potent against barnyard grass (Echinochloa crus-galli). epo.org This indicates that the ortho-chloro substitution on the phenyl ring is a crucial feature for its phytotoxicity, making N-(o-chlorophenyl)phthalimide a compound of interest for the development of novel herbicides. epo.org The position of halogen substituents on the phenyl ring is known to be critical for the phytotoxicity of this class of molecules, with the ortho position often showing the strongest effect. epo.org
Historical Evolution of Research Trends Pertaining to Halogenated N-Phenylphthalimides
The study of halogenated N-phenylphthalimides has evolved significantly over the decades, moving from fundamental synthesis to targeted, high-tech applications.
The historical foundation for creating these compounds lies in early 20th-century organic synthesis, with methods like the Ing-Manske procedure (1926) providing reliable routes to N-substituted phthalimides. google.com For much of the century, interest was primarily academic.
A significant shift occurred in the late 1980s with the discovery of the herbicidal properties of N-phenylphthalimides. Patents from this era began to disclose that N-phenylphthalimide compounds with specific substituents possessed potent herbicidal action. ntu.edu.sg This discovery sparked a wave of industrial research and development, leading to the creation of commercial PPO-inhibiting herbicides. A notable example is Flumioxazin, which was developed through stepwise optimization from an earlier lead compound, Chlorphthalim. researchgate.net
In recent years, research has become increasingly sophisticated. Modern studies employ computational tools like molecular docking to design novel halogenated N-phenylphthalimide derivatives with enhanced efficacy against specific weeds and improved crop safety. researchgate.netuspex-team.org These studies systematically explore the effects of different halogen atoms (F, Cl, Br) and substitution patterns on the phenyl ring to maximize inhibitory activity against the PPO enzyme. researchgate.netmdpi.com Concurrently, another advanced research trend involves exploring the material science aspects of these molecules. For instance, the study of co-crystal formation with N-halide phthalimides investigates how halogen bonding and other intermolecular forces dictate crystal structures, which has implications for the formulation and stability of active compounds. youtube.com
Data Tables
Table 1: Properties of Phthalimide, N-(o-chlorophenyl)-
| Property | Value |
| IUPAC Name | 2-(2-chlorophenyl)isoindole-1,3-dione |
| Molecular Formula | C₁₄H₈ClNO₂ |
| Molecular Weight | 257.67 g/mol |
| CAS Number | 3448-93-5 |
| Reported Activity | Herbicidal, potent against barnyard grass. epo.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJTXHXNUXBSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177222 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22698-95-9 | |
| Record name | 2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22698-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-chlorophenyl)- | |
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| Record name | Phthalimide, N-(o-chlorophenyl)- | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenyl)isoindole-1,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD84LPK3R | |
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Advanced Synthetic Methodologies for N O Chlorophenyl Phthalimide and Its Analogs
Direct Cyclization and Condensation Reactions
Direct cyclization and condensation reactions represent the most traditional and straightforward routes to N-substituted phthalimides. These methods typically involve the reaction of a phthalic acid derivative with a primary amine.
Phthalic Anhydride (B1165640) and Substituted Aniline (B41778) Condensation Routes
The condensation of phthalic anhydride with a substituted aniline, such as 2-chloroaniline, is a fundamental method for the synthesis of N-aryl phthalimides. researchgate.net This reaction is typically carried out under thermal conditions, often in a solvent like glacial acetic acid. nih.gov The process involves the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the final imide product. eijppr.com
While effective, this method can sometimes require harsh reaction conditions and long reaction times. eijppr.com To address these limitations, various catalysts and alternative reaction media have been explored. For instance, the use of a catalytic amount of phthalimide (B116566) N-sulfonic acid in ethanol (B145695) at 80 °C has been shown to be an efficient protocol for the synthesis of various isoindoline-1,3-diones from phthalic anhydride and amines. nih.gov
| Reactants | Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Phthalic Anhydride, Aniline | Glacial acetic acid, 120 °C, 2 h, under N2 | 2-phenyl-1,3-isoindolinedione | Standard condensation method. | nih.gov |
| Phthalic Anhydride, Aromatic/Aliphatic/Benzylic Amines | Phthalimide N-sulfonic acid (catalyst), Ethanol, 80 °C | Isoindoline-1,3-diones | Catalytic, milder conditions. | nih.gov |
Amidation-Based Cyclization Strategies
Amidation-based cyclization strategies offer an alternative to the direct condensation of anhydrides. These methods often start with phthalic acid or its derivatives and proceed through the formation of an amide followed by an intramolecular cyclization step. For instance, N-substituted phthalimides can be synthesized from phthalic acid and N,N'-disubstituted ureas in the presence of an imidazole (B134444) catalyst. rsc.org Imidazole activates the carboxylic acid group of phthalic acid, facilitating the subsequent attack by the urea (B33335). rsc.org
Another approach involves the reaction of 2-aminomethylbenzamide, which undergoes intramolecular aminolysis to form phthalimidine. acs.org While not directly yielding a phthalimide, this highlights the principle of intramolecular cyclization of an amide to form a related heterocyclic structure. More advanced methods have utilized N-heterocyclic carbene (NHC) catalysis for the atroposelective synthesis of N-aryl phthalimides from phthalamic acids. nih.gov In this strategy, the phthalamic acid is activated in situ, and the chiral NHC catalyzes the intramolecular amidation to afford enantioenriched products. nih.gov
Metal-Catalyzed and Organocatalytic Approaches
To overcome the limitations of traditional methods, significant research has focused on the development of metal-catalyzed and organocatalytic routes for the synthesis of N-substituted phthalimides. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance.
Transition Metal-Mediated C-N Bond Formation (e.g., Ni, Cu, Pd, Rh catalysis)
Transition metals such as nickel, copper, palladium, and rhodium have proven to be highly effective catalysts for the formation of the crucial C-N bond in phthalimide synthesis. rsc.org
Copper Catalysis: Copper catalysts have been employed in various synthetic strategies. For example, nano-Cu2O has been used to catalyze the synthesis of N-substituted phthalimides from 2-halobenzoic acids, trimethylsilyl (B98337) cyanide, and amines in water. rsc.org This method is advantageous due to the use of a green solvent and the avoidance of ligands and additives. rsc.org Another copper-catalyzed approach involves the oxidative reaction of ketones and amines, where a C-C bond cleavage and C-N bond formation cascade leads to the phthalimide product with oxygen as a green oxidant. rsc.org
Palladium Catalysis: Palladium catalysis has enabled the synthesis of phthalimides through various carbonylative cyclization reactions. rsc.org For instance, a palladium-catalyzed oxidative carbonylation of an imine, generated in situ from an aldehyde and an amine, provides a one-pot synthesis of phthalimides. organic-chemistry.org Another palladium-catalyzed three-component reaction of bromobenzonitrile, isonitrile, and aromatic amines has also been developed. rsc.org
Rhodium Catalysis: Rhodium catalysts have been utilized for the direct synthesis of N-substituted phthalimides from isocyanates and benzoic acids via a cascade cyclization involving C-H bond functionalization. nih.govresearchgate.net This method is highly atom-economical. researchgate.net
Nickel Catalysis: Nickel catalysts have been used in the decarbonylative functionalization of phthalimides, which allows for the modification of the phthalimide scaffold itself. thieme-connect.com For example, Ni(ClO4)2·6H2O has been shown to promote the amidoalkylation reaction for the synthesis of 3-substituted isoindolinones, which are related to phthalimides. researchgate.net
| Catalyst | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| nano-Cu2O | 2-halobenzoic acids, TMSCN, amines | Cyanation-cyclization-hydrolysis | Green solvent (water), ligand- and additive-free. | rsc.org |
| Pd(OAc)2 | Bromobenzonitrile, isonitrile, aromatic amines | Three-component reaction | Versatile for N-substituted phthalimides. | rsc.org |
| Rhodium(III) | Benzoic acids, isocyanates | C-H functionalization/cyclization | Highly atom-economical. | researchgate.net |
| Ni(ClO4)2·6H2O | γ-hydroxy lactams, nucleophiles | Amidoalkylation | Synthesis of related isoindolinones. | researchgate.net |
C-H Functionalization for Phthalimide Derivatization
C-H functionalization has emerged as a powerful tool for the direct derivatization of the phthalimide core, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. rsc.org This approach is highly desirable from a step-economy perspective.
Rhodium-catalyzed C-H functionalization has been used to introduce substituents at the ortho position of the N-aryl group of N-aryl phthalimides. acs.org The phthalimido group itself can act as a directing group, guiding the catalyst to a specific C-H bond. Furthermore, the phthalimido group can also serve as a protecting group for primary amines during rhodium-catalyzed C-H functionalization at unactivated sites. acs.org
Palladium catalysis has also been instrumental in C-H functionalization reactions for the synthesis of phthalides, which are structurally related to phthalimides, from simple benzoic acids. uhu.es The regioselective cyclometalation of 4-(pyridin-2-yl)phthalimide using ruthenium and iridium complexes demonstrates another facet of C-H activation in the synthesis of functionalized phthalimide derivatives. nih.gov
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for phthalimides, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One notable green approach is the use of high-temperature, high-pressure water/ethanol mixtures as the reaction solvent. researchgate.netrsc.org This method allows for the clean and rapid synthesis of phthalimide derivatives from o-phthalic acid and amines, often affording pure crystalline products directly from the reaction mixture. researchgate.netrsc.org The dehydrating effect and altered solvation properties of the H2O/EtOH mixture at elevated temperatures and pressures drive the reaction to completion. researchgate.netrsc.org
Microwave irradiation has also been employed as a green alternative to conventional heating. eijppr.com Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields. eijppr.com The use of reusable clay catalysts, such as montmorillonite-KSF, further enhances the green credentials of this method by being non-corrosive, inexpensive, and non-toxic. eijppr.com
The use of supercritical carbon dioxide (scCO2) as a reaction medium is another promising green strategy. researchgate.net Reactions between phthalic anhydrides and primary amines in scCO2 can proceed efficiently at moderate pressures, offering a facile and environmentally benign route to phthalimides. researchgate.net
Furthermore, metal-free synthetic routes are gaining attention. rsc.org Organocatalytic approaches, for example, are often more environmentally friendly and less sensitive to moisture and oxygen compared to their metal-catalyzed counterparts. rsc.org An efficient metal-free synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source has been recently developed. acs.orgacs.org
Deep Eutectic Solvents (DES) and Environmentally Benign Reaction Media
The use of environmentally benign reaction media is a cornerstone of green chemistry, with Deep Eutectic Solvents (DES) and glycerol (B35011) emerging as significant alternatives to conventional volatile organic solvents in the synthesis of N-aryl phthalimides. chemrxiv.org These solvents are advantageous due to their low toxicity, biodegradability, low cost, and low vapor pressure. chemrxiv.orgacs.org
Research has demonstrated the successful application of DES and glycerol as both catalysts and reaction media for the condensation reaction between phthalic anhydride and primary aromatic amines. chemrxiv.org For instance, a DES formed from choline (B1196258) chloride and malonic acid has proven to be an effective catalyst. chemrxiv.org In other systems, glycerol and a DES composed of choline chloride and urea can function as both the solvent and the catalyst, simplifying the reaction setup. chemrxiv.org These methods not only provide moderate to high yields of N-aryl phthalimides but also allow for the catalyst and solvent to be recycled for several consecutive runs, enhancing the sustainability of the process. chemrxiv.org The recovery process is straightforward, often involving simple water evaporation after the product has been filtered out. chemrxiv.org
| Reaction Medium/Catalyst | Components | Role in Synthesis | Key Advantages |
| Deep Eutectic Solvent 1 | Choline chloride and malonic acid | Catalyst | Efficient, reusable chemrxiv.org |
| Deep Eutectic Solvent 2 | Choline chloride and urea | Catalyst and Solvent | Biodegradable, non-toxic, cost-effective, recyclable chemrxiv.org |
| Glycerol | Glycerol | Catalyst and Solvent | Biodegradable, non-toxic, cost-effective, recyclable chemrxiv.org |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.netepa.gov Traditional synthetic routes for phthalimides, such as the condensation of phthalic anhydride with an amine, often require high temperatures or dehydrating agents and can have a lower atom economy due to the formation of byproducts. nih.gov
Modern synthetic strategies aim to maximize atom economy and minimize waste. An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, leaving no waste byproducts. researchgate.net For phthalimide synthesis, this involves developing pathways that avoid stoichiometric reagents and generate only benign byproducts. For example, a manganese-catalyzed reaction has been developed that produces hydrogen gas as the sole byproduct, representing a highly atom-economical and environmentally friendly process. acs.org Similarly, metal-free approaches, such as the trimethylsilyl cyanide (TMSCN)-mediated denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones, provide an efficient and safer alternative to metal-catalyzed methods by avoiding metallic waste. acs.org The catalytic use of O₂ as a green oxygen source in copper-catalyzed reactions also represents a move towards greater sustainability. nih.govrsc.org
| Synthetic Strategy | Key Features | Impact on Atom Economy & Waste |
| Traditional Condensation | Phthalic anhydride + amine with heat/acid | Lower atom economy; produces water or other byproducts. nih.gov |
| Gabriel Synthesis | N-alkylation of phthalimide | Poor atom economy due to stoichiometric phthalyl coproducts. scielo.br |
| Mn-Catalyzed Synthesis | Pincer complex catalyst | High atom economy; H₂ gas is the only byproduct. acs.org |
| Metal-Free Denitrogenative Cyanation | Uses TMSCN as a CO source | High atom economy; avoids metal catalysts and associated waste. acs.org |
| Cu-Catalyzed Oxidation | Uses O₂ as a green oxygen source | Improved sustainability by using a readily available, non-polluting oxidant. nih.govrsc.org |
Unconventional Synthetic Pathways and Reaction Conditions
Beyond traditional heating methods, several unconventional synthetic strategies have been developed for N-aryl phthalimides, often employing alternative energy sources or novel catalytic systems to achieve milder conditions, shorter reaction times, and higher efficiency.
Ultrasound-Promoted Synthesis: Sonication, or the use of ultrasound irradiation, provides another green and efficient pathway. acs.org The synthesis of substituted phthalimides can be achieved through a one-pot multicomponent reaction under ultrasonic irradiation at ambient temperature. hhu.de This method is noted for its simple operation, use of green solvents like ethanol, and synthetically useful yields, with the ultrasound waves promoting the reaction through the energetic effects of acoustic cavitation. acs.orghhu.de Alkylation of N-hydroxyphthalimide has also been shown to be effective under ultrasound, leading to shorter reaction times and higher yields compared to conventional methods. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: Organocatalysis using N-heterocyclic carbenes offers a mild and efficient alternative to harsh, high-temperature condensation reactions. chemrxiv.orgnih.govresearchgate.net NHC-catalyzed atroposelective synthesis allows for the preparation of well-decorated N-aryl phthalimides in excellent yields at room temperature. nih.govresearchgate.net This approach involves the in-situ activation of a phthalamic acid intermediate, avoiding the need for harsh dehydrating conditions. chemrxiv.orgnih.gov
Photoinduced Synthesis: Photochemical methods utilize light to initiate reactions, often allowing for transformations under very mild conditions. researchgate.net For instance, a B(C₆F₅)₃-catalyzed photoinduced strategy enables the direct C-H amination of arenes using N-hydroxyphthalimides as the nitrogen source, producing water as the only byproduct. researchgate.net These reactions capitalize on the favorable photophysical properties of the phthalimide moiety to generate reactive radical species under gentle conditions. researchgate.net
| Unconventional Method | Energy Source / Catalyst | Typical Conditions | Key Advantages |
| Microwave-Assisted | Microwave Irradiation | Solvent-free, rapid (1-3 min). epa.govnih.gov | Extremely fast, high yields, energy efficient. scielo.brtandfonline.com |
| Ultrasound-Promoted | Ultrasound (Sonication) | Ambient temperature, ethanol solvent. acs.orghhu.de | Green conditions, simple operation, high yields, mild conditions. hhu.denih.gov |
| NHC Catalysis | N-Heterocyclic Carbene | Mild (e.g., 25 °C), organocatalytic. nih.govresearchgate.net | Avoids harsh conditions, excellent yields, high selectivity. chemrxiv.orgnih.gov |
| Photoinduced | Visible Light | Mild, often catalyst-free or organocatalyzed. researchgate.netrsc.org | Sustainable radical generation, mild conditions, unique reactivity. researchgate.netresearchgate.net |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Imide Group Reactivity and Transformations
The imide group, characterized by two carbonyl groups attached to a nitrogen atom, is the central hub of reactivity in the phthalimide (B116566) core. Its electrophilic nature makes it susceptible to attack by a variety of nucleophiles, leading to a range of chemical transformations.
The carbonyl carbons of the imide group are electrophilic and can be attacked by nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, forming a tetrahedral intermediate. mdpi.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.
While direct nucleophilic substitution at the imide nitrogen is not a primary reaction pathway, reactions that result in the net substitution of the phthalimide group are common and proceed through ring-opening and subsequent transformations.
The phthalimide ring is susceptible to cleavage by various nucleophiles, a reaction that has been extensively utilized in organic synthesis, most notably in the Gabriel synthesis of primary amines. organic-chemistry.org
Hydrolysis: The hydrolysis of N-substituted phthalimides, including N-(o-chlorophenyl)phthalimide, can be effected under acidic or basic conditions. Alkaline hydrolysis typically leads to the formation of the corresponding phthalamic acid derivative, in this case, N-(o-chlorophenyl)phthalamic acid. researchgate.netgoogle.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide. Subsequent protonation yields the ring-opened phthalamic acid. Under more vigorous conditions, complete hydrolysis can occur to yield phthalic acid and o-chloroaniline.
Aminolysis: The reaction of N-substituted phthalimides with amines, known as aminolysis, is a key step in many synthetic procedures. Hydrazine (B178648) is a common reagent for this purpose, leading to the formation of the primary amine (o-chloroaniline in this instance) and the stable cyclic hydrazide, phthalhydrazide (B32825). cmu.eduresearchgate.net This reaction proceeds via nucleophilic attack of the hydrazine on a carbonyl group, followed by an intramolecular cyclization and elimination of the primary amine. capes.gov.br Other primary amines can also be used, resulting in the formation of a new N-substituted phthalimide or a ring-opened product, depending on the reaction conditions. capes.gov.br
Table 1: Examples of Ring-Opening Reactions of N-Substituted Phthalimides
| Nucleophile | Product(s) | Conditions |
|---|---|---|
| Hydroxide (OH⁻) | Phthalamic acid derivative | Alkaline |
| Hydrazine (N₂H₄) | Primary amine + Phthalhydrazide | Varies |
| Primary Amine (RNH₂) | N-substituted phthalimide or ring-opened amide | Varies |
This table provides a generalized overview of ring-opening reactions. Specific outcomes for N-(o-chlorophenyl)phthalimide may vary based on reaction conditions.
Reactivity of the o-Chlorophenyl Moiety
The o-chlorophenyl group attached to the imide nitrogen also possesses distinct reactive sites that can be targeted for functionalization.
The chlorine atom on the phenyl ring represents a potential site for various chemical transformations. Nucleophilic aromatic substitution (SNA) reactions, where a nucleophile displaces the chloride, are possible, although typically requiring harsh conditions or activation by electron-withdrawing groups. nih.gov The reactivity of the chloro-substituent in N-(o-chlorophenyl)phthalimide towards nucleophilic substitution is influenced by the electronic properties of the phthalimide group.
Alternatively, the chlorine atom can be involved in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These methods would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the ortho position of the phenyl ring, providing a pathway to a diverse range of derivatives.
Steric Effects: The ortho-chloro substituent can sterically hinder the approach of reactants to both the imide group and the adjacent positions on the phenyl ring. This steric hindrance can influence the regioselectivity of reactions and may necessitate more forcing reaction conditions.
Electronic Effects: The chlorine atom is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. This electronic influence can affect the reactivity of the phenyl ring towards electrophiles and also modulate the acidity of the N-H bond in the corresponding phthalamic acid. The electron-withdrawing nature of the ortho-chloro group can also influence the rate of nucleophilic attack on the imide carbonyls. Studies on related chlorophenols have shown that ortho-substitution can significantly affect partitioning behavior, which is a reflection of the altered electronic distribution within the molecule. nih.gov
Oxidation and Reduction Pathways of the Phthalimide and Phenyl Rings
Both the phthalimide and the o-chlorophenyl rings can undergo oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation: The phthalimide ring is generally resistant to oxidation under mild conditions. However, the phenyl ring can be susceptible to oxidation, potentially leading to the formation of phenols or quinones, although this often requires strong oxidizing agents. In some cases, oxidation can lead to cleavage of the aromatic ring. The phthalimide group itself can be formed through the oxidation of other precursors. rsc.org For instance, N-hydroxyphthalimide can be oxidized to the corresponding nitroxide radical, which is a key intermediate in various oxidation reactions. nih.gov
Reduction: The reduction of the phthalimide group is a well-established transformation. Catalytic hydrogenation or the use of reducing agents like zinc in acidic or basic media can lead to various products. google.com For example, reduction with zinc dust and sodium hydroxide can yield phthalide. google.com More vigorous reduction can lead to the opening of the imide ring. The carbonyl groups of the phthalimide can be reduced to hydroxyl groups, forming hydroxylactams, which can be further reduced. mdpi.com The chloro-substituent on the phenyl ring can also be removed (hydrodechlorination) under certain reductive conditions, particularly with catalytic hydrogenation using catalysts like palladium on carbon.
Table 2: Summary of Potential Oxidation and Reduction Reactions
| Ring System | Reaction Type | Potential Products |
|---|---|---|
| Phthalimide Ring | Oxidation | Generally stable, but can be formed from oxidation of precursors |
| Reduction | Phthalide, hydroxylactams, ring-opened products | |
| o-Chlorophenyl Ring | Oxidation | Phenols, quinones, ring-cleavage products |
| Reduction | Hydrodechlorination (removal of Cl) |
This table outlines general possibilities. The specific products obtained for N-(o-chlorophenyl)phthalimide will depend on the reagents and reaction conditions employed.
Detailed Mechanistic Investigations of Novel Transformations
The chemical reactivity of Phthalimide, N-(o-chlorophenyl)- lends itself to novel intramolecular transformations, yielding complex heterocyclic structures. A significant, though not yet exhaustively studied, transformation is its cyclization to form phenanthridinone derivatives. This section delves into the proposed mechanistic pathways for this conversion, drawing upon established principles of metal-catalyzed organic reactions.
One of the most promising routes for this transformation is a palladium-catalyzed intramolecular C-H bond arylation. This type of reaction is a powerful tool for constructing polycyclic aromatic compounds from readily available precursors. nih.gov While specific studies on Phthalimide, N-(o-chlorophenyl)- as the starting material are not extensively documented, the mechanism can be inferred from similar transformations involving N-aryl-2-halobenzamides. nih.gov
The proposed catalytic cycle, illustrated for Phthalimide, N-(o-chlorophenyl)- , involves three key steps:
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the ortho-chlorophenyl group. This step forms a new organopalladium(II) complex. The palladium catalyst, often in the form of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, is the active species that engages the substrate.
Intramolecular C-H Activation/Arylation: Following the formation of the arylpalladium(II) intermediate, an intramolecular C-H activation occurs. In this concerted metalation-deprotonation step, the palladium center coordinates to a C-H bond on the adjacent phenyl ring of the phthalimide moiety. A base present in the reaction mixture facilitates the removal of a proton, leading to the formation of a new carbon-palladium bond and creating a five-membered palladacycle intermediate. This intramolecular cyclization is the key bond-forming event that constructs the phenanthridinone skeleton.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladacycle intermediate. This process forms the new carbon-carbon bond of the phenanthridinone product and regenerates the active palladium(0) catalyst, which can then enter a new cycle.
This proposed mechanism provides a rational pathway for the conversion of Phthalimide, N-(o-chlorophenyl)- to a phenanthridinone scaffold, a core structure in many biologically active compounds.
Research Findings on a Proposed Transformation Pathway
Detailed experimental validation for the intramolecular cyclization of Phthalimide, N-(o-chlorophenyl)- is an area of ongoing research interest. However, based on analogous reactions reported in the literature for similar o-haloaryl substrates, a set of plausible reaction conditions and expected outcomes can be tabulated. nih.gov The following table outlines a proposed experimental setup for this novel transformation.
| Catalyst System | Base | Solvent | Temperature (°C) | Potential Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) / P(o-tolyl)₃ (10 mol%) | K₂CO₃ (2 equiv.) | DMA | 120 | Moderate to Good | Commonly used conditions for intramolecular C-H arylation of N-aryl-2-halobenzamides. |
| Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ (2 equiv.) | Toluene | 110 | Good | Cesium carbonate is often a more effective base in such cyclizations. |
| PdCl₂(dppf) (5 mol%) | KOAc (2 equiv.) | DMF | 130 | Moderate | Dppf is a bulky ligand that can promote reductive elimination. |
This table presents proposed reaction conditions for the synthesis of phenanthridinone from N-(o-chlorophenyl)phthalimide, extrapolated from established methods for similar substrates. nih.gov
Sophisticated Spectroscopic and Structural Elucidation of N O Chlorophenyl Phthalimide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For N-(o-chlorophenyl)phthalimide, a combination of one- and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.
While specific experimental spectra for the ortho-chloro isomer are not widely published, the expected NMR data can be predicted based on the known spectra of related phthalimide (B116566) derivatives and fundamental NMR principles. rsc.orgresearchgate.netresearchgate.net The presence of two distinct aromatic systems—the phthalimide moiety and the o-chlorophenyl ring—results in a complex but interpretable spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The four protons of the phthalimide ring system would appear as a pair of symmetric multiplets, characteristic of an AA'BB' system. researchgate.net The four protons of the o-chlorophenyl ring would present as a more complex multiplet pattern due to their distinct chemical environments and coupling interactions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. Key signals include the two carbonyl carbons of the imide group, expected around δ 167 ppm. mdpi.com The spectrum would also feature signals for the eight aromatic carbons of the phthalimide group and the six carbons of the o-chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) would have its chemical shift influenced by the halogen's electronegativity.
Two-Dimensional NMR Spectroscopy: To resolve ambiguities in the 1D spectra, 2D NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would reveal correlations between adjacent protons within the phthalimide ring and within the o-chlorophenyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu Crucially, it would show a correlation from the protons on the o-chlorophenyl ring to the imide carbonyl carbons, confirming the N-aryl linkage. It would also help to definitively assign the quaternary carbons within both aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(o-chlorophenyl)phthalimide This table is predictive, based on data from analogous compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Phthalimide Protons | 7.80 - 8.00 | Multiplet (AA'BB' system) |
| o-Chlorophenyl Protons | 7.30 - 7.60 | Complex Multiplets | |
| ¹³C | Imide Carbonyl (C=O) | ~167 | Singlet |
| Phthalimide Aromatic | 123 - 135 | Doublets and Singlets | |
| o-Chlorophenyl Aromatic | 127 - 135 | Doublets and Singlets |
The covalent bond between the phthalimide nitrogen and the o-chlorophenyl ring is a site of potential conformational restriction. The steric hindrance imposed by the ortho-chloro substituent can impede free rotation around the N-Caryl bond. This phenomenon, known as atropisomerism, can lead to the existence of distinct, non-interconverting conformers at room temperature. researchgate.net
Variable-temperature (VT) NMR is the ideal method to investigate such dynamic processes. researchgate.net By acquiring NMR spectra at different temperatures, one can observe changes in the signals. If rotation is slow on the NMR timescale at low temperatures, separate signals may be observed for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. researchgate.netresearchgate.net Lineshape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational stability. researchgate.net While specific VT-NMR studies on N-(o-chlorophenyl)phthalimide are not documented in the reviewed literature, this technique would be essential for fully characterizing its conformational dynamics.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of N-(o-chlorophenyl)phthalimide is dominated by the characteristic absorptions of the phthalimide group. The most prominent features are the strong stretching vibrations of the two imide carbonyl (C=O) groups. These typically appear as two distinct bands due to symmetric and asymmetric stretching, often in the region of 1700-1790 cm⁻¹. mdpi.comresearchgate.net Other significant bands include C-N stretching vibrations and aromatic C=C and C-H stretching and bending modes. The C-Cl stretching vibration of the chlorophenyl ring is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The phthalimide ring and the aromatic C=C bonds generally produce strong Raman signals. nih.gov The symmetric carbonyl stretch is often more intense in the Raman spectrum compared to the asymmetric stretch. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the FTIR spectrum.
Table 2: Characteristic Vibrational Frequencies for N-(o-chlorophenyl)phthalimide This table is predictive, based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~1770 | Imide C=O Asymmetric Stretch | FTIR |
| ~1715 | Imide C=O Symmetric Stretch | FTIR / Raman |
| ~1600 | Aromatic C=C Stretch | FTIR / Raman |
| ~1380 | Imide C-N Stretch | FTIR |
| < 800 | C-Cl Stretch | FTIR / Raman |
| 3050 - 3100 | Aromatic C-H Stretch | FTIR |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. acs.orgacs.org For N-(o-chlorophenyl)phthalimide (C₁₄H₈ClNO₂), the calculated monoisotopic mass is approximately 257.0244 g/mol . nih.govuni.lu
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. researchgate.net Subsequent fragmentation (MS/MS) analysis reveals the compound's structural components. The fragmentation of N-substituted phthalimides is well-characterized and typically involves cleavage at the N-Caryl bond. researchgate.netnih.gov
The expected primary fragmentation pathways for N-(o-chlorophenyl)phthalimide would involve:
Formation of the phthalimide radical cation (m/z 147) and a chlorophenyl radical, or the N-phthaloyl cation (m/z 146).
Formation of the chlorophenyl cation (m/z 111).
Loss of CO (28 Da) or the entire (CO)₂N moiety from the parent ion.
The presence of the chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1), aiding in fragment identification. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of N-(o-chlorophenyl)phthalimide is not publicly available, analysis of closely related ortho-substituted N-phenylphthalimides, such as 2-(2-iodophenyl)isoindoline-1,3-dione and 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, allows for a detailed prediction of its molecular geometry. researchgate.netnih.gov
The phthalimide ring system is expected to be nearly planar. The most significant structural parameter is the dihedral angle between the plane of the phthalimide group and the plane of the o-chlorophenyl ring. Due to steric repulsion from the ortho-substituent, this angle is expected to be substantial, likely in the range of 70-80°. nih.gov This twisted conformation minimizes steric clash between the carbonyl oxygens of the phthalimide and the chlorine atom on the phenyl ring. The bond lengths and angles within the phthalimide and chlorophenyl moieties are expected to be consistent with standard values for such aromatic systems. researchgate.net In the crystal lattice, molecules would likely be packed together via weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. nih.gov
Table 3: Representative Crystallographic Data for an Ortho-Substituted N-Phenylphthalimide Analogue (2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 11.5768 (6) |
| b (Å) | 7.3222 (5) |
| c (Å) | 29.2849 (15) |
| V (ų) | 2482.4 (2) |
| Z | 8 |
| Dihedral Angle (Phthalimide/Phenyl) | 70.21 (3)° |
Crystal Packing and Intermolecular Interaction Analysis
The molecule possesses several key features that will influence its supramolecular assembly. The phthalimide group contains two carbonyl groups, which are excellent hydrogen bond acceptors, and an aromatic ring system capable of participating in π-stacking interactions. The o-chlorophenyl ring introduces a halogen atom, which can act as a halogen bond donor, and another aromatic ring for potential π-π interactions.
Hydrogen Bonding: Although N-(o-chlorophenyl)phthalimide lacks classical hydrogen bond donors like N-H or O-H groups, weak C-H···O hydrogen bonds are expected to be significant. The aromatic protons of both the phthalimide and the chlorophenyl rings, as well as the protons of the phenyl rings themselves, can act as weak donors to the carbonyl oxygen atoms. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. In related phthalimide structures, these types of hydrogen bonds are frequently observed, often forming intricate networks that link molecules into chains or sheets. nih.gov
Halogen Bonding: A noteworthy interaction expected in the crystal structure of N-(o-chlorophenyl)phthalimide is halogen bonding. The chlorine atom, possessing a region of positive electrostatic potential (a σ-hole) on its outer surface, can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on a carbonyl oxygen atom (C=O···Cl) or the π-system of an aromatic ring. uspex-team.org The ability of chlorine to participate in halogen bonding is well-documented and often plays a directional role in crystal engineering. rsc.org The strength and geometry of these bonds are dependent on the electronic environment of the chlorine atom.
A hypothetical representation of the types of intermolecular interactions and their typical geometric parameters is presented in Table 1.
Table 1: Potential Intermolecular Interactions in N-(o-chlorophenyl)phthalimide (Note: This table is illustrative and based on expected interactions for this class of compounds.)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | C-H (aromatic) | O=C (carbonyl) | 2.2 - 2.8 | 120 - 170 |
| π-π Stacking | Phthalimide ring | Chlorophenyl ring | 3.3 - 3.8 (centroid-centroid) | N/A |
| π-π Stacking | Phthalimide ring | Phthalimide ring | 3.3 - 3.8 (centroid-centroid) | N/A |
| Halogen Bond | C-Cl | O=C (carbonyl) | 2.9 - 3.5 | 160 - 180 |
Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts between molecules. The surface is generated by partitioning the crystal electron density into regions associated with each molecule.
The dnorm surface would likely reveal distinct red spots, indicating close contacts where the intermolecular distances are shorter than the van der Waals radii. These spots would correspond to the hydrogen bonds (C-H···O) and halogen bonds (C-Cl···O) discussed in the previous section. The shape-indexed and curvedness plots can further delineate the nature of these interactions, for instance by identifying the characteristic flat regions associated with π-π stacking.
A key output of Hirshfeld analysis is the 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). This plot provides a quantitative summary of the intermolecular contacts. For N-(o-chlorophenyl)phthalimide, the fingerprint plot would be expected to show distinct spikes and wings corresponding to the different types of interactions. For example, sharp spikes would represent the strong, directional hydrogen and halogen bonds, while more diffuse wings would indicate the presence of weaker, less specific contacts like van der Waals forces.
The relative contributions of the different types of intermolecular contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. Table 2 presents a hypothetical quantitative contribution of these interactions for N-(o-chlorophenyl)phthalimide, based on typical values observed for similar organic molecules containing halogens and aromatic rings. nih.govresearchgate.net
Table 2: Hypothetical Quantitative Contribution of Intermolecular Interactions from Hirshfeld Surface Analysis (Note: This table is illustrative, as specific crystallographic data for N-(o-chlorophenyl)phthalimide is not available in the searched literature.)
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 40 - 50 |
| C···H / H···C | 20 - 30 |
| O···H / H···O | 10 - 15 |
| Cl···H / H···Cl | 5 - 10 |
| C···C | 3 - 7 |
| N···H / H···N | 1 - 5 |
| Cl···O / O···Cl | 1 - 3 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption and emission spectroscopy are invaluable techniques for probing the electronic structure and photophysical properties of molecules. For N-(o-chlorophenyl)phthalimide, UV-Vis absorption spectroscopy would characterize the electronic transitions from the ground state to various excited states, while fluorescence spectroscopy would provide information about the radiative decay from the lowest singlet excited state back to the ground state.
The UV-Vis absorption spectrum of N-(o-chlorophenyl)phthalimide is expected to be dominated by π→π* transitions associated with the aromatic phthalimide and chlorophenyl moieties. The phthalimide chromophore itself typically exhibits strong absorption bands in the UV region. The presence of the o-chlorophenyl substituent is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalimide, due to the extension of the conjugated system. The chlorine atom, through its electronic effects, may also subtly influence the position and intensity of the absorption bands.
Fluorescence in phthalimide derivatives is often sensitive to the nature and position of substituents. rsc.org Many phthalimides are known to be fluorescent, and the emission properties are strongly influenced by factors such as intramolecular charge transfer (ICT). In N-(o-chlorophenyl)phthalimide, photoexcitation could lead to an ICT state, where electron density is transferred from the chlorophenyl ring to the electron-accepting phthalimide core. The efficiency and wavelength of fluorescence would be dependent on the nature of this ICT state and its competition with non-radiative decay pathways. The substitution pattern on the phenyl ring is known to significantly affect the fluorescence quantum yields in related N-arylphthalimides.
Table 3: Representative Electronic Absorption and Emission Data for N-Substituted Phthalimides (Note: This data is illustrative and based on values for related compounds, as specific data for N-(o-chlorophenyl)phthalimide is not available in the searched literature.)
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φf) |
| N-Phenylphthalimide | Dichloromethane | ~295, ~330 | ~3,000, ~1,500 | ~380 | ~0.02 |
| N-(p-chlorophenyl)phthalimide | Cyclohexane | ~298, ~335 | Not specified | ~390 | Not specified |
Computational and Theoretical Chemistry of N O Chlorophenyl Phthalimide
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules.
Geometry Optimization and Energetic Stability
A primary step in any computational analysis is geometry optimization. Using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the lowest energy structure of N-(o-chlorophenyl)phthalimide would be determined. This calculation would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. A crucial aspect of this molecule's structure is the dihedral angle between the phthalimide (B116566) and the o-chlorophenyl rings. Due to steric hindrance from the ortho-chlorine atom, this angle is expected to be significantly twisted from a planar conformation. The total energy calculated for this optimized structure is a measure of its thermodynamic stability.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For N-(o-chlorophenyl)phthalimide, the HOMO is likely distributed over the electron-rich phthalimide and phenyl rings, while the LUMO would also be located across the π-system. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability; a larger gap generally implies lower chemical reactivity and higher kinetic stability.
Prediction and Correlation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are highly effective in predicting spectroscopic data. By calculating the second derivatives of the energy, one can obtain the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy, aiding in the structural elucidation of the compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Dynamics
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of N-(o-chlorophenyl)phthalimide, either in a vacuum or in a solvent, would reveal its conformational flexibility. Of particular interest would be the rotation around the N-C bond connecting the two ring systems. These simulations can also provide insights into intermolecular interactions in the condensed phase, such as π-π stacking, which are crucial for understanding the material's bulk properties.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface. For N-(o-chlorophenyl)phthalimide, the MEP would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.
Quantum-Chemical Investigations of Reactivity Indices and Chemical Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Ionization Potential (I ≈ -E_HOMO)
Electron Affinity (A ≈ -E_LUMO)
Electronegativity (χ = (I + A) / 2)
Chemical Hardness (η = (I - A) / 2)
Softness (S = 1 / η)
Electrophilicity Index (ω = χ² / (2η))
These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in chemical reactions. For instance, a high electrophilicity index would suggest the molecule acts as a strong electrophile.
While the specific data for N-(o-chlorophenyl)phthalimide is not available, the application of these established theoretical methods would undoubtedly provide a comprehensive understanding of its chemical nature. Further experimental and computational research is needed to fully characterize this specific compound.
Reaction Mechanism Elucidation via Computational Transition State Analysis
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the reaction mechanism and transition state analysis of Phthalimide, N-(o-chlorophenyl)- . While computational and theoretical chemistry is a powerful tool for elucidating reaction pathways, determining transition state geometries, and calculating activation energies, it appears that such detailed investigations have not been published for this particular ortho-substituted isomer.
Research in the field has provided insights into related compounds. For instance, computational studies have been conducted on the unsubstituted N-phenylphthalimide , detailing the mechanism of its formation from phthalanilic acid. These studies have explored the role of catalysts, such as acetic acid, in the cyclization and dehydration steps, identifying key intermediates and transition states along the reaction coordinate.
Furthermore, information is available for the isomeric Phthalimide, N-(p-chlorophenyl)- . However, the electronic and steric effects of the chlorine atom's position on the phenyl ring are critical. The ortho-position in Phthalimide, N-(o-chlorophenyl)- introduces distinct steric hindrance and potential for unique intramolecular interactions compared to the para-position. These differences would significantly influence the molecule's conformational preferences, the energy barriers of reaction pathways, and the structure of any transition states.
Without specific density functional theory (DFT) calculations or other ab initio computational studies on Phthalimide, N-(o-chlorophenyl)- , any discussion of its reaction mechanisms remains speculative. The generation of detailed data, such as activation energies or the precise geometries of transition states, is not possible. Such an analysis would be necessary to scientifically underpin any claims about its reactivity and formation pathways.
Therefore, this section remains a prospective area for future research. A dedicated computational investigation would be required to generate the data needed for a thorough analysis of the reaction mechanisms involving Phthalimide, N-(o-chlorophenyl)- .
Advanced Applications in Materials Science and Organic Synthesis
Role as a Precursor in Complex Organic Synthesis
The chemical reactivity of N-(o-chlorophenyl)phthalimide makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. Its utility stems from the ability to undergo various transformations at the nitrogen atom and its function as a stable protecting group for primary amines.
N-Alkylation and N-Acylation Reactions for Diverse Scaffolds
N-alkylation and N-acylation reactions of the phthalimide (B116566) core are fundamental transformations that introduce a vast range of functional groups, leading to diverse molecular scaffolds. The nitrogen atom in N-(o-chlorophenyl)phthalimide, while less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent carbonyl groups, can be readily deprotonated by a suitable base to form a nucleophilic anion. masterorganicchemistry.com This anion can then participate in nucleophilic substitution reactions with various electrophiles.
N-Alkylation: This process typically involves the reaction of the phthalimide with alkyl halides. organic-chemistry.org The reaction can be performed using different bases and solvents to achieve high yields. For instance, the use of ionic liquids in the presence of potassium hydroxide (B78521) has been shown to be an efficient and environmentally friendly method for the N-alkylation of phthalimide and its derivatives. organic-chemistry.org This method offers advantages such as milder reaction conditions, higher yields, and shorter reaction times compared to traditional methods. organic-chemistry.org The resulting N-alkylated products can serve as precursors for a variety of other compounds.
N-Acylation: Similar to alkylation, N-acylation introduces an acyl group to the nitrogen atom. This is often achieved by reacting the phthalimide with acyl chlorides or anhydrides. These acylated derivatives are important intermediates in the synthesis of various biologically active molecules and functional materials.
The ability to introduce a wide range of alkyl and acyl groups onto the phthalimide nitrogen allows for the construction of a vast library of compounds with diverse structures and functionalities. These scaffolds are valuable in drug discovery and materials science for creating molecules with specific properties.
Intermediate in Gabriel Amine Synthesis and Modifications
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination. masterorganicchemistry.comunacademy.combyjus.com The process traditionally uses potassium phthalimide, which is alkylated and then cleaved to release the primary amine. byjus.comwikipedia.org N-(o-chlorophenyl)phthalimide can be employed in a similar fashion, where the phthalimide moiety acts as a protected form of a primary amine. masterorganicchemistry.com
The synthesis proceeds in two main steps:
Alkylation: The phthalimide anion, generated by treating N-(o-chlorophenyl)phthalimide with a base, acts as a surrogate for the -NH₂ synthon and reacts with a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. organic-chemistry.orgunacademy.comnrochemistry.com
Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine (B178648). wikipedia.orgnrochemistry.com This method produces the desired primary amine along with a stable cyclic phthalhydrazide (B32825) byproduct. wikipedia.org Acidic or basic hydrolysis can also be used, although hydrazinolysis is often preferred for its milder conditions. wikipedia.orgnrochemistry.com
Modifications to the Gabriel synthesis have expanded its scope. For example, modified procedures allow for the synthesis of secondary amines. nrochemistry.com Furthermore, the development of alternative reagents and conditions has addressed some of the limitations of the traditional method, such as the harsh conditions required for deprotection. wikipedia.org
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. ossila.com N-(o-chlorophenyl)phthalimide serves as a valuable building block for the synthesis of various heterocyclic systems. The phthalimide ring itself is a stable heterocyclic structure that can be incorporated into larger, more complex molecules.
The reactivity of the carbonyl groups and the aromatic part of the phthalimide moiety can be exploited to construct new rings. For instance, reactions involving condensation with various reagents can lead to the formation of fused heterocyclic systems. The ability to introduce substituents on the N-phenyl ring further enhances the diversity of the accessible heterocyclic scaffolds.
Applications in Organic Electronic Devices
The unique electronic properties of N-(o-chlorophenyl)phthalimide and its derivatives make them promising candidates for applications in the field of organic electronics, particularly in organic solar cells (OSCs).
Additives in Organic Solar Cells: Morphology Optimization and Film Formation Kinetics
The performance of organic solar cells is critically dependent on the morphology of the active layer, which typically consists of a blend of donor and acceptor materials. repec.orgresearchgate.netnih.gov The ideal morphology involves a bicontinuous interpenetrating network that facilitates efficient exciton (B1674681) dissociation and charge transport. mdpi.commdpi.com Additives can play a crucial role in controlling this morphology.
N-(o-chlorophenyl)phthalimide, when used as an additive, can influence the film formation kinetics during the solution processing of the active layer. repec.orgresearchgate.net The rate of solvent evaporation and the solubility of the donor and acceptor materials in the presence of the additive can affect the final film morphology, including the domain size and crystallinity of the components. researchgate.netmdpi.com By optimizing these parameters, it is possible to achieve a more favorable morphology for charge generation and collection, leading to improved device efficiency. researchgate.netmdpi.com The use of additives can promote the formation of smaller, more ordered crystalline domains, which can enhance charge mobility and reduce recombination losses. researchgate.net
Engineering of Molecular Dipole Moments for Photovoltaic Performance
The introduction of a chlorine atom onto the phenyl ring of N-phenylphthalimide creates a significant molecular dipole moment. This engineered dipole moment can have a profound impact on the photovoltaic performance of organic solar cells. The presence of a dipole can influence the energy levels of the materials in the active layer, affecting the open-circuit voltage (Voc) of the device.
Supramolecular Chemistry and Crystal Engineering
The arrangement of molecules in the solid state, dictated by non-covalent interactions, is a cornerstone of crystal engineering. For N-(o-chlorophenyl)phthalimide, the interplay of various intermolecular forces governs its self-assembly into well-defined supramolecular architectures.
Design of Non-Covalent Interactions for Self-Assembly
In the case of N-substituted phthalimides, weak C-H···O hydrogen bonds are common, linking molecules into chains or more complex networks. rsc.org The packing of these molecules can be further stabilized by offset π-π stacking interactions between adjacent aromatic rings. rsc.org For N-halide phthalimides, halogen bonding of the N-X···O type has been identified as a significant interaction in their pure crystal structures. However, computational studies on N-chlorophthalimide suggest its inability to form strong N-X···N halogen bonds, a key interaction in the co-crystallization with certain molecules, due to the smaller size of the σ-hole on the chlorine atom compared to bromine or iodine. rsc.org This suggests that for N-(o-chlorophenyl)phthalimide, chlorine-involved halogen bonds might be less dominant in directing self-assembly compared to other potential interactions.
Computational predictions can offer a powerful tool to understand the self-assembling properties of organic molecules where experimental data is scarce. rsc.org These methods can help to rationalize the thermodynamics and structures of molecular assemblies.
Table 1: Key Non-Covalent Interactions in Phthalimide Derivatives
| Interaction Type | Description | Potential Role in N-(o-chlorophenyl)phthalimide |
| π-π Stacking | Attractive interaction between aromatic rings. | The phthalimide and chlorophenyl rings can engage in stacking, influencing the packing arrangement. |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Likely to be a significant interaction, forming chains or sheets of molecules. rsc.org |
| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | The polar carbonyl groups of the phthalimide moiety contribute to the overall dipole moment and influence crystal packing. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The chlorine atom could potentially act as a halogen bond donor, though it is expected to be a weaker interaction compared to heavier halogens. rsc.org |
Host-Guest Chemistry and Molecular Recognition in Crystalline Frameworks
The field of host-guest chemistry involves the encapsulation of a "guest" molecule within a "host" molecule or framework. nih.gov The design of such systems relies on molecular recognition, where specific non-covalent interactions between the host and guest dictate the binding. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known examples. researchgate.net
While there is no specific literature found detailing N-(o-chlorophenyl)phthalimide as a host or guest in a crystalline framework, the fundamental principles of supramolecular chemistry suggest its potential in this area. The aromatic rings and polar carbonyl groups of N-(o-chlorophenyl)phthalimide could allow it to interact with complementary guest or host molecules through π-π stacking, hydrogen bonding, and dipole-dipole forces. For instance, a computational study on the non-covalent interactions of N-(4-carboxyphenyl)phthalimide with carbon nanotubes demonstrated the potential for phthalimide derivatives to form stable hybrid materials. rsc.org
The development of supramolecular theranostics often utilizes host-guest chemistry for targeted drug delivery, where non-covalent interactions can be modulated by the microenvironment. researchgate.net This highlights the potential for designing functional materials based on the molecular recognition properties of phthalimide derivatives.
Crystal Engineering for Luminescence Properties or Other Functional Materials
Crystal engineering allows for the design of solid-state materials with desired properties, such as luminescence. The luminescence of organic molecules is highly dependent on their molecular packing in the solid state. Aggregation-caused quenching (ACQ) is a common phenomenon where fluorescence is diminished in the solid state due to strong intermolecular interactions like π-π stacking. nih.gov Conversely, some molecules exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where emission is enhanced in the aggregated state. nih.gov
Studies on various N-substituted phthalimides have revealed their potential as luminescent materials. For example, some N-phthalimide derivatives with amine substitutions can act as blue emitters in organic light-emitting diodes (OLEDs). rsc.org The introduction of electron-donating groups can enhance the fluorescence quantum yields of phthalimide compounds. rsc.org The photophysical properties of these molecules, including their emission spectra and quantum yields, are often sensitive to the solvent polarity and their aggregation state. nih.govresearchgate.net
While specific luminescence data for N-(o-chlorophenyl)phthalimide was not found, related compounds offer insights. For instance, some tetra-biphenyl N-substituted phthalimides exhibit both AIE and ACQ behavior depending on the conditions. nih.gov The design of luminescent metal complexes is another avenue where phthalimide derivatives could be employed as ligands, with the potential to create materials with tunable emission properties. mdpi.com
Catalytic Applications and Ligand Design for Catalysis
Phthalimide derivatives have found applications in catalysis, both as catalysts themselves and as ligands for metal-catalyzed reactions. N-Hydroxyphthalimide (NHPI) is a well-known organocatalyst for a variety of oxidation reactions, proceeding through a phthalimide-N-oxyl (PINO) radical intermediate. nih.gov
While there is no specific mention of N-(o-chlorophenyl)phthalimide as a catalyst in the searched literature, the broader family of phthalimides has been explored. For example, different phthalimide derivatives have been screened as catalysts in electro-photocatalytic reduction reactions. researchgate.net
In the context of ligand design, the phthalimide moiety can be incorporated into more complex molecular structures to coordinate with metal centers. The electronic properties of the phthalimide and its substituents can influence the catalytic activity of the resulting metal complex. For instance, palladium catalysts with imidazole (B134444) ligands have been used for the synthesis of phthalimides, where the ligand promotes catalytic activity. nih.gov The development of novel ligands is crucial for advancing transition metal-catalyzed reactions, and the structural features of N-(o-chlorophenyl)phthalimide could be exploited in the design of new ligands for various catalytic transformations, including cross-coupling and C-H functionalization reactions. acs.orgacs.org
Molecular Recognition and Biological Target Interaction Mechanisms in Vitro & in Silico
Nucleic Acid Binding Studies (e.g., DNA, RNA Interaction)
There are no published studies investigating the binding interactions of Phthalimide (B116566), N-(o-chlorophenyl)- with nucleic acids such as DNA or RNA. Research into the DNA-binding properties of related, but structurally distinct, classes like naphthalimides has been conducted, but these findings cannot be extrapolated to the subject compound nih.gov.
Mechanistic Investigations of Antiproliferative Activity in Cell Lines (in vitro, non-clinical focus)
The antiproliferative properties of compounds based on the phthalimide scaffold have been a subject of extensive non-clinical research. In vitro studies using various human cancer cell lines have aimed to elucidate the underlying mechanisms by which these molecules inhibit cell growth and proliferation. Investigations into derivatives of Phthalimide, N-(o-chlorophenyl)-, particularly other N-aryl substituted phthalimides, have revealed complex interactions with cellular machinery, primarily pointing towards the induction of cell cycle arrest and apoptosis.
Research into the broader class of N-substituted phthalimide derivatives has demonstrated discernible antiproliferative effects across multiple cancer cell lines. For instance, a study on N-(alkyladamantyl)phthalimides revealed that their activity was attributable to a delay in the progression through the cell cycle at the G1/S phase nih.gov. This suggests that the phthalimide structure itself is conducive to interfering with the normal regulatory checkpoints of cell division.
Further studies on a wide array of forty-three different phthalimide derivatives against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines have also confirmed the antiproliferative potential of this chemical class scielo.org.mx. While molecular docking analyses in this particular study suggested a high affinity for targets like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2), these in silico findings did not directly correlate with the observed antiproliferative effects medigraphic.com. This discrepancy indicates that the cytotoxic activity of these compounds may be mediated by other, more complex cellular mechanisms medigraphic.com. One such mechanism, caspase-mediated apoptosis, has been identified for certain phthalimide derivatives in KMS34 and HeLa cell lines scielo.org.mx.
A significant investigation into a fused benzo[h]chromeno[2,3-d]pyrimidine derivative containing a critical 2-chlorophenyl (o-chlorophenyl) group provided more specific insights. This compound, 5-(2-chlorophenyl)-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine, demonstrated notable efficacy against several human cancer cell lines nih.gov. The study pointed towards a mechanism involving the induction of cell cycle arrest and the inhibition of key anti-apoptotic proteins nih.gov.
The detailed findings from this study highlight the compound's ability to not only inhibit the growth of specific cancer cell lines but, in some cases, to cause total cell death, as indicated by negative growth percentages nih.gov.
Table 1: In Vitro Antiproliferative Activity of a 2-Chlorophenyl-Containing Derivative
This table summarizes the growth inhibition effects of 5-(2-chlorophenyl)-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine on various human cancer cell lines. Data sourced from a study on fused chromenopyrimidines nih.gov.
| Cell Line | Cancer Type | % Growth | Effect |
| K-562 | Leukemia | 22.77 | Notable Efficacy |
| NCI-H522 | Non-Small Cell Lung | 18.47 | Notable Efficacy |
| MDA-MB-435 | Melanoma | -40.67 | Cell Death |
| MDA-MB-468 | Breast | -13.09 | Cell Death |
| CAKI-1 | Renal | 50.18 | Moderate Efficacy |
The mechanistic basis for this potent antiproliferative activity was further explored, revealing a dual role in modulating critical cell survival pathways. The research strongly suggests that the compound functions as an inhibitor of the Bcl-2 family of anti-apoptotic proteins, specifically targeting Bcl-2 and Mcl-1 nih.gov. These proteins are vital for cell survival, and their inhibition can trigger the intrinsic apoptotic pathway. Furthermore, Bcl-2 and Mcl-1 are known to play a role in cell cycle progression nih.gov. By disrupting these proteins, the compound effectively induces both cell cycle arrest and apoptosis, leading to the observed cytotoxicity against cancer cells nih.gov.
Table 2: Summary of Investigated Mechanisms for N-Aryl Phthalimide Derivatives
This table outlines the key mechanisms of action and molecular targets identified in in vitro studies of N-substituted phthalimide and related derivatives.
| Mechanism | Key Observation | Potential Molecular Target(s) | Source(s) |
| Cell Cycle Arrest | Delay in progression through the G1/S phase. | Cyclin-Dependent Kinases (CDKs) (implicated), Bcl-2, Mcl-1 | nih.govnih.gov |
| Apoptosis Induction | Caspase-mediated apoptosis. | Bcl-2, Mcl-1 | scielo.org.mxnih.gov |
| Enzyme Inhibition | High binding affinity in docking studies but poor correlation with in vitro activity. | DNMT1, VEGFR2 | medigraphic.com |
Environmental Fate and Degradation Studies Chemical Mechanisms
Photolytic Degradation Pathways and Photochemistry
The photochemical behavior of N-aryl phthalimides, including the o-chloro substituted variant, involves several potential degradation pathways initiated by the absorption of ultraviolet (UV) radiation. The phthalimide (B116566) chromophore is known to undergo various intra- and intermolecular photochemical transformations which can be broadly categorized into H-abstraction, single electron transfer, and cycloaddition reactions. irb.hr
The primary photochemical process for N-aryl phthalimides can involve the homolytic cleavage of the N-C (aryl) bond, leading to the formation of a phthalimidyl radical and an o-chlorophenyl radical. This process is influenced by the electronic properties of the substituent on the phenyl ring. The presence of a chlorine atom, an electron-withdrawing group, can affect the stability of the resulting radical and influence subsequent reaction pathways.
Alternatively, photoreactions can be initiated by the excitation of the phthalimide moiety to its triplet state. This excited state is a potent hydrogen abstractor and can initiate degradation by abstracting a hydrogen atom from surrounding molecules or from the N-aryl substituent itself, if sterically feasible.
Another potential photolytic pathway involves single electron transfer (SET) mechanisms. Depending on the reaction conditions and the presence of electron donors or acceptors, the excited phthalimide can either accept or donate an electron, leading to the formation of radical ions which can undergo further degradation.
While specific photoproducts for N-(o-chlorophenyl)phthalimide are not extensively documented in the literature, studies on related N-aryl phthalimides suggest that the degradation can lead to a complex mixture of products. These may include phthalic acid, o-chloroaniline, and various hydroxylated and rearranged derivatives resulting from the reactions of the initial radical intermediates. The quantum yield for such photoreactions can vary significantly depending on the solvent, the presence of oxygen, and the specific wavelength of UV radiation. nih.gov
Table 1: Potential Photolytic Degradation Mechanisms of N-(o-chlorophenyl)phthalimide
| Mechanism | Initiating Step | Key Intermediates | Potential Products |
| Homolytic Cleavage | N-C(aryl) bond scission | Phthalimidyl radical, o-chlorophenyl radical | Phthalic acid, o-chloroaniline, chlorinated biphenyls (from radical coupling) |
| Hydrogen Abstraction | Triplet excited state of phthalimide abstracts H-atom | Phthalimide radical, substrate radical | Oxidized phthalimide derivatives, degradation products of the H-donor |
| Single Electron Transfer | Photoinduced electron transfer to or from the phthalimide | Phthalimide radical anion or cation | Reduced or oxidized phthalimide derivatives, degradation products of the co-reactant |
Hydrolytic Degradation Mechanisms and Stability under Environmental Conditions
The hydrolytic stability of Phthalimide, N-(o-chlorophenyl)- is a key factor in its environmental persistence. The imide linkage is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the cleavage of the five-membered ring.
Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring opening to yield the corresponding phthalamic acid derivative, N-(o-chlorophenyl)phthalamic acid. This intermediate can then undergo further hydrolysis to yield phthalic acid and o-chloroaniline. The rate of alkaline hydrolysis is generally first order with respect to both the phthalimide and the hydroxide ion concentration. niscpr.res.in
In acidic media, the hydrolysis mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and ring opening to form the phthalamic acid derivative. Similar to alkaline hydrolysis, the ultimate products are phthalic acid and o-chloroaniline.
The rate of hydrolysis is significantly influenced by pH. Studies on related N-aryl phthalates have shown that the hydrolysis rate constants are dependent on the pH of the medium. researchgate.netnih.gov The presence of the electron-withdrawing chloro substituent on the phenyl ring is expected to influence the rate of hydrolysis by affecting the electron density at the imide nitrogen and the carbonyl carbons.
Table 2: Hydrolysis Rate Constants for Related N-Aryl Phthalate Esters
| Compound | pH | Rate Constant (k, s⁻¹) | Reference |
| Phenyl hydrogen phthalate | < 6.20 | Varies with pH | nih.gov |
| p-Chlorophenyl hydrogen phthalate | < 6.20 | Varies with pH | nih.gov |
| N-Phthaloylglycine (alkaline) | (0.004 M NaOH) | 2.11 x 10⁻² (in 2% MeOH) | nih.gov |
Biotransformation Pathways and Chemical Products (from a mechanistic, not impact, perspective)
The biotransformation of Phthalimide, N-(o-chlorophenyl)- is likely to proceed through enzymatic reactions mediated by soil and aquatic microorganisms. While direct studies on this specific compound are limited, the degradation pathways can be inferred from studies on related N-substituted imides and chlorinated aromatic compounds.
A primary route of biotransformation is expected to be the enzymatic hydrolysis of the imide bond. Various microbial hydrolases, such as amidases and imide-hydrolyzing enzymes, are known to catalyze the cleavage of amide and imide bonds. acs.orgnih.gov This enzymatic hydrolysis would mirror the chemical hydrolysis pathway, leading to the formation of N-(o-chlorophenyl)phthalamic acid, and subsequently phthalic acid and o-chloroaniline.
The fate of the resulting o-chloroaniline is of significant environmental interest. Numerous studies have detailed the microbial degradation of chloroanilines. Bacteria, such as Acinetobacter baumannii and Pseudomonas putida, have been shown to utilize chloroanilines as a source of carbon and nitrogen. nih.gov The initial step in the aerobic degradation of chloroanilines typically involves an oxidative deamination, catalyzed by aniline (B41778) oxygenases, to form the corresponding chlorocatechol. nih.gov This chlorocatechol then enters the central metabolic pathways of the microorganism, where it is further degraded through ring cleavage reactions, ultimately leading to mineralization to carbon dioxide, water, and chloride ions.
Table 3: Potential Biotransformation Products of N-(o-chlorophenyl)phthalimide
| Initial Substrate | Enzymatic Reaction | Intermediate Product | Subsequent Products |
| Phthalimide, N-(o-chlorophenyl)- | Imidase/Amidase Hydrolysis | N-(o-chlorophenyl)phthalamic acid | Phthalic acid, o-Chloroaniline |
| o-Chloroaniline | Aniline Oxygenase | o-Chlorocatechol | Ring cleavage products (e.g., muconic acids), CO₂, H₂O, Cl⁻ |
Future Research Directions and Emerging Opportunities for N O Chlorophenyl Phthalimide
The scientific journey of N-(o-chlorophenyl)phthalimide is poised for significant advancement, moving from foundational characterization toward sophisticated applications and deeper mechanistic understanding. The strategic placement of the chloro-substituent on the phenyl ring offers unique electronic and steric properties that are yet to be fully exploited. Future research is set to unlock this potential, focusing on sustainable synthesis, novel materials, advanced computational modeling, and complex biological and interdisciplinary applications.
Q & A
Q. What are the common synthetic routes for N-(o-chlorophenyl)phthalimide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves phthalimide derivatives reacting with o-chloroaniline precursors. Key methods include:
- Ru-catalyzed C–H hydroxylation : Using 2-chloroaniline as a starting material, this method achieves a 70% yield under optimized catalytic conditions (Ru-based catalyst, CDCl₃ solvent) .
- Alkylation with bromoalkyl reagents : For example, N-(4-bromobutyl)phthalimide reacts with K₂CO₃ in DMF at 100°C for 24 hours, yielding 85–87% .
- Base-mediated nucleophilic substitution : Sodium carbonate facilitates the reaction of phthalimide with dibromoalkanes in DMF .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru-catalyzed C–H activation | Ru complex | CDCl₃ | RT | 70 | |
| Alkylation (bromoalkyl) | K₂CO₃ | DMF | 100°C | 85–87 | |
| Nucleophilic substitution | Na₂CO₃ | DMF | 80–100°C | 82–85 |
Q. How is N-(o-chlorophenyl)phthalimide characterized post-synthesis?
Methodological Answer: Standard characterization includes:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ = 7.96–7.35 ppm) and imide carbonyl groups confirm structure .
- FT-IR : Stretching vibrations at ~1770 cm⁻¹ (C=O) and ~720 cm⁻¹ (C–Cl) .
- Elemental analysis : Validates purity (>97% in some cases) .
- X-ray crystallography : Resolves monoclinic crystal structures for derivatives (e.g., selenium analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield discrepancies in N-(o-chlorophenyl)phthalimide synthesis?
Methodological Answer: Contradictions in yields (e.g., 70% vs. 85%) arise from:
- Catalyst selection : Ru catalysts improve selectivity but may require longer reaction times .
- Solvent polarity : DMF enhances nucleophilicity compared to THF or EtOH .
- Temperature control : Higher temperatures (>100°C) risk decomposition, while lower temperatures (<80°C) slow kinetics .
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates .
Q. What explains discrepancies in reported antioxidant activities of phthalimide derivatives?
Methodological Answer: Variations in IC₅₀ values (e.g., 1.30 mg/mL vs. lower activity in later studies) may stem from:
- Assay protocols : DPPH˙ scavenging assays differ in incubation time and radical concentration .
- Structural modifications : Electron-withdrawing groups (e.g., o-Cl) reduce antioxidant efficacy compared to methyl substituents .
- Purity of derivatives : Impurities from incomplete synthesis (e.g., residual hydrazine) may skew results .
Q. What computational methods elucidate the interaction of N-(o-chlorophenyl)phthalimide with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and charge distribution for DNA-binding studies .
- Molecular docking : Simulates binding affinity with enzymes like acetylcholinesterase (BChE), showing higher inhibition than galantamine in some derivatives .
- Spectroscopic simulations : Compare experimental IR/NMR data with theoretical models to validate electronic effects of substituents .
Q. How does the position of substituents on the phenyl ring affect biological activity?
Methodological Answer:
- Ortho vs. para substituents : o-Chloro derivatives exhibit lower antioxidant activity (IC₅₀ = 1.40 mg/mL) than p-methyl analogs (1.30 mg/mL) due to steric hindrance and electronic effects .
- Enzyme inhibition : N-(o-chlorophenyl) derivatives show selective BChE inhibition (p < 0.05 vs. standards) via hydrophobic interactions in the active site .
- TNF-α suppression : Bulky substituents at the ortho position enhance anti-inflammatory activity by improving binding to TNF-α pockets .
Q. What are the applications of N-(o-chlorophenyl)phthalimide in photochemical reactions?
Methodological Answer:
- Photodecarboxylative addition : Under UV light, the phthalimide chromophore undergoes SET (single electron transfer) with carboxylates, enabling C–C bond formation for benzylated intermediates .
- Desilylation pathways : Photolysis of silylated derivatives generates radicals for cyclization reactions, useful in heterocycle synthesis .
- Reaction optimization : Key parameters include light intensity (300–400 nm), solvent (acetonitrile), and electron donors (e.g., trimethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
